molecular formula C6H3Br2NO2 B1313591 3,5-Dibromopicolinic acid CAS No. 61830-40-8

3,5-Dibromopicolinic acid

Cat. No. B1313591
CAS RN: 61830-40-8
M. Wt: 280.9 g/mol
InChI Key: BXFONYCBYSYAJE-UHFFFAOYSA-N
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Description

3,5-Dibromopicolinic acid is an important derivative of pyridine. It is also known by other synonyms such as 3,5-DIBROMOPYRIDINE-2-CARBOXYLIC ACID . The molecular formula of 3,5-Dibromopicolinic acid is C6H3Br2NO2 and it has a molecular weight of 280.9 .


Molecular Structure Analysis

The molecular structure of 3,5-Dibromopicolinic acid consists of 11 heavy atoms and 6 aromatic heavy atoms . It has 1 rotatable bond, 3 H-bond acceptors, and 1 H-bond donor .


Physical And Chemical Properties Analysis

3,5-Dibromopicolinic acid has a density of 2.2±0.1 g/cm3 . It is recommended to be stored under inert gas (nitrogen or Argon) at 2-8°C .

Scientific Research Applications

  • 3,5-Diiodosalicylic Acid in Photophysics and Medicinal Applications

    • Application Summary : 3,5-Diiodosalicylic acid (3,5-DISA) is a prospective drug molecule with a wide spectrum of biological and medicinal applications. It has been investigated using spectroscopic techniques and computational analyses .
    • Methods of Application : The study involved the use of spectroscopic techniques and computational analyses to investigate the photophysics of 3,5-DISA .
    • Results or Outcomes : The study revealed the occurrence of an excited-state intramolecular proton transfer (ESIPT) reaction in 3,5-DISA. This was substantiated from computational studies, which explored the operation of ESIPT from structural as well as energetics perspectives .
  • 3,5-Dinitrosalicylic Acid in Enzyme Kinetics

    • Application Summary : The 3,5-dinitrosalicylic acid reagent allows the simple, rapid quantification of reducing sugars. It can be used for analysis of biological samples or in characterization of enzyme reactions .
    • Methods of Application : The method involves the use of the 3,5-dinitrosalicylic acid reagent for the quantification of reducing sugars. This is particularly useful in measuring the kinetics of a glycoside hydrolase reaction .
    • Results or Outcomes : The method is simple and rapid to perform, and robust enough to be useful for analysis of many kinds of samples .

Safety And Hazards

3,5-Dibromopicolinic acid is classified as an irritant . The safety precautions include avoiding inhalation, skin contact, and eye contact . In case of contact, it is recommended to rinse with water .

properties

IUPAC Name

3,5-dibromopyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Br2NO2/c7-3-1-4(8)5(6(10)11)9-2-3/h1-2H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXFONYCBYSYAJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Br)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Br2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30494110
Record name 3,5-Dibromopyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30494110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dibromopicolinic acid

CAS RN

61830-40-8
Record name 3,5-Dibromopyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30494110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-dibromopyridine-2-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

2-Cyano-3,5-dibromopyridine (prepared in the above (2)) 3.27 g is added to a mixture of acetic acid 14 ml, sulfuric acid 14 ml and water 14 ml, and the mixture is refluxed at 140° C. for 4 hours. The reaction mixture is cooled and water is added thereto. The resulting precipitate is filtered and washed with water. The precipitate is dissolved in ether, washed and dried. The solvent is removed in vacuo and crystallized from a mixture of ether and hexane to give 3,5-dibromopyridine-2-carboxylic acid. mp 170-171° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
B Blank, NW DiTullio, FF Owings… - Journal of Medicinal …, 1977 - ACS Publications
Acknowledgment. This study was supported in part by research grants (CA-08793, CA-13038, and CA-16056) from the National Institutes of Health. We are indebted to Dr.. T. Hakala …
Number of citations: 23 pubs.acs.org
谷英郎 - YAKUGAKU ZASSHI, 1961 - jstage.jst.go.jp
In order to examine the reaction of 3-substituted 1-methoxypyridinium salts and potassium cyanide, reaction of 1-methoxy-3-cyano-, 1, 3-dimethoxy-, and 1-methoxy-3, 5-…
Number of citations: 3 www.jstage.jst.go.jp

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